Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate
Description
Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidinyloxy group at the para position. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as vandetanib, a tyrosine kinase inhibitor used in cancer therapy . The Boc group enhances stability during synthetic processes by protecting the amine functionality, enabling selective deprotection under acidic conditions. Its structural complexity and role in drug development underscore its importance in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-9-15(10-12-19)23-14-7-5-13(6-8-14)16(20)22-4/h5-8,15H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQUTMGOFWLQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448217 | |
| Record name | Methyl 4-(N-BOC-piperidin-4-yl-oxy)-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281235-00-5 | |
| Record name | 1,1-Dimethylethyl 4-[4-(methoxycarbonyl)phenoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281235-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(N-BOC-piperidin-4-yl-oxy)-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Trifluoroacetic acid is commonly employed to remove the Boc group.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzyl alcohol.
Substitution: Methyl-4-(4-piperidinyloxy)benzoate.
Scientific Research Applications
Medicinal Chemistry
Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential as:
- Angiotensin-Converting Enzyme Inhibitors (ACEIs) : These compounds are crucial in managing hypertension and heart failure. The Boc-protected piperidine structure is instrumental in enhancing the pharmacological activity of these inhibitors .
- Antiviral Agents : Research indicates that derivatives of this compound can be utilized in developing drugs targeting viral infections, including HIV .
Corrosion Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit effective corrosion inhibition properties. For instance, a related compound was tested in acidic environments and showed promising results in reducing metal corrosion rates, making it valuable for protecting metal surfaces in various industrial applications .
Materials Science
In materials science, this compound's unique structure allows it to be used as a building block for creating advanced materials with specific properties. Its application includes:
- Polymer Modifications : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and synthetic attributes of Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate and its analogs:
Key Observations :
Physicochemical Properties
- Solubility : Boc-piperidinyloxy derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas benzyloxy analogs may dissolve better in polar organic solvents.
- Thermal Stability: The Boc group decomposes under acidic conditions, while benzyl ethers require hydrogenolysis, highlighting orthogonal deprotection strategies .
- Spectroscopic Data : HRMS for Compound 28 confirms molecular ion [M+H]⁺ at 401.1070, aligning with its chlorinated isoxazole structure .
Biological Activity
Methyl-4-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)benzoate, also known by its CAS number 162045-38-7, is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, including antioxidant, antibacterial, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C18H25NO5
- Molecular Weight : 335.4 g/mol
- IUPAC Name : 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid
- PubChem CID : 43811046
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. The antioxidant capacity of this compound has been evaluated using various assays:
| Assay Type | IC50 Value (μM) | Reference Compound |
|---|---|---|
| DPPH Assay | Not specified | Ascorbic Acid (0.87 μM) |
| ABTS Assay | Not specified | Ascorbic Acid (0.87 μM) |
Although specific IC50 values for this compound were not detailed in the available literature, studies on similar compounds indicate significant antioxidant potential, suggesting that this derivative may exhibit comparable effects.
2. Antibacterial Activity
The antibacterial properties of this compound are noteworthy, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been assessed in several studies:
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Candida albicans | 64 | Moderate |
These results indicate that the compound exhibits broad-spectrum antibacterial activity, making it a candidate for further exploration as an antimicrobial agent.
3. Mechanistic Studies
Molecular docking studies have been employed to understand the interactions of this compound with bacterial enzymes. High binding affinities were reported, with docking scores indicating robust interactions with target sites:
| Compound | Docking Score (kcal/mol) |
|---|---|
| This compound | -9.6 |
| Comparative Compound | -9.8 |
These findings support the hypothesis that the compound may inhibit bacterial growth through specific enzyme interactions.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of piperidine and assessed their biological activities. This compound was included in the screening process due to its structural similarities with other active compounds. The study concluded that this compound exhibited promising antibacterial and antioxidant activities, warranting further investigation into its therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
